molecular formula C10H11BrN2OS B2554803 (5-Bromopyridin-3-yl)(thiomorpholino)methanone CAS No. 1197957-37-1

(5-Bromopyridin-3-yl)(thiomorpholino)methanone

Cat. No. B2554803
CAS RN: 1197957-37-1
M. Wt: 287.18
InChI Key: DQLZBPDRGIPJFY-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C10H11BrN2OS and a molecular weight of 287.18 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 287.18 . The compound should be stored in a sealed and dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Antioxidant Properties

  • Synthesis and Antioxidant Properties of Derivatives : Studies have shown the synthesis of various derivatives with bromine, exploring their potential as effective antioxidants. These compounds, including (5-Bromopyridin-3-yl)(thiomorpholino)methanone, have been compared with standard antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol for their efficacy (Çetinkaya et al., 2012); (Balaydın et al., 2010).

Organic Chemistry and Biochemistry Applications

  • Isolation and Characterization for Antioxidant Activity : Another study isolated and identified naturally occurring bromophenols, which are structurally similar to this compound. These compounds exhibited significant antioxidant activities (Li et al., 2011).
  • Interaction with Hydrazine Hydrate : A study investigated the reaction of similar morpholinyl compounds with hydrazine hydrate, leading to the formation of different compounds, showcasing its reactivity and potential in synthesizing diverse molecules (Chumachenko et al., 2014).

Pharmacological and Chemical Properties

  • Carbonic Anhydrase Inhibitory Properties : Research has also been conducted on bromophenols, similar to this compound, for their inhibitory properties against carbonic anhydrase, a significant enzyme in various biological processes (Balaydın et al., 2012).
  • Synthesis and Evaluation for Acetylcholinesterase Inhibition : Another study focused on the synthesis of arylisoxazole-phenylpiperazines, related to the compound of interest, for their potential in inhibiting acetylcholinesterase, an enzyme relevant in Alzheimer's disease (Saeedi et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(5-bromopyridin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2OS/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZBPDRGIPJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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